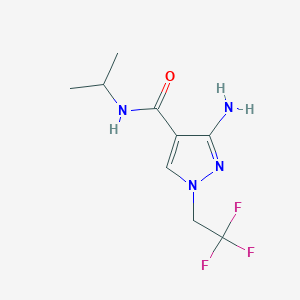

3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Description

This compound is a pyrazole-4-carboxamide derivative characterized by a trifluoroethyl group at the 1-position and an isopropyl carboxamide substituent. Its molecular formula is C₉H₁₂F₃N₄O, with a molar mass of approximately 264.21 g/mol. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the isopropyl moiety balances steric effects and solubility .

Properties

Molecular Formula |

C9H13F3N4O |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

3-amino-N-propan-2-yl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C9H13F3N4O/c1-5(2)14-8(17)6-3-16(15-7(6)13)4-9(10,11)12/h3,5H,4H2,1-2H3,(H2,13,15)(H,14,17) |

InChI Key |

METKDXKZRNBFCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CN(N=C1N)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Amination: The amino group can be introduced through amination reactions using suitable amine sources.

Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 276.25 g/mol. The trifluoroethyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, research on similar pyrazole-based compounds has demonstrated effectiveness against various bacterial strains and fungi. The incorporation of the trifluoroethyl group may enhance the compound's ability to penetrate microbial cell membranes, increasing its efficacy.

Case Study:

In a study focused on the synthesis of pyrazole derivatives, it was found that certain analogs displayed potent activity against resistant strains of bacteria, suggesting that 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide could be a candidate for further exploration in antimicrobial therapy .

2. Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. The compound's ability to modulate signaling pathways relevant to cancer progression makes it a promising candidate for drug development.

Case Study:

A recent investigation into pyrazole compounds revealed that those with similar structural motifs were effective in inhibiting cancer cell proliferation in vitro. The study highlighted the importance of the trifluoroethyl moiety in enhancing biological activity .

Table: Summary of Pharmacological Studies

| Study Focus | Compound Tested | Findings |

|---|---|---|

| Antimicrobial | Pyrazole Derivatives | Effective against resistant bacterial strains |

| Anticancer | Similar Pyrazole Compounds | Inhibited proliferation of cancer cells |

| Enzyme Inhibition | Trifluoroethyl-containing Pyrazoles | Modulated key signaling pathways in cancer |

Synthetic Applications

The synthesis of 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves several organic reactions that can be optimized for yield and purity. The compound can serve as an intermediate for synthesizing more complex molecules with potential therapeutic applications.

Synthetic Pathway Example:

The synthesis typically involves the formation of the pyrazole ring followed by functionalization at the carboxamide position. Optimization of reaction conditions such as temperature and solvent choice can significantly enhance yields.

Mechanism of Action

The mechanism of action of 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes, receptors, or proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key Observations:

- Trifluoroethyl vs. Cyclopentyl/Morpholine : The trifluoroethyl group in the target compound increases lipophilicity and metabolic stability compared to cyclopentyl or morpholine-containing analogs .

- Amino Position: The 3-amino substitution (target compound) vs.

- Molecular Weight : Higher molecular weight analogs (e.g., Setomagprán at 579.92 g/mol) may face reduced bioavailability compared to the target compound (264.21 g/mol) .

Biological Activity

3-Amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound within the pyrazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's unique structure contributes to its biological activity. Below are key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H15F3N4O2 |

| Molecular Weight | 280.25 g/mol |

| IUPAC Name | 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |

| InChI Key | ZTOQGFMTUQWWQB-UHFFFAOYSA-N |

The biological activity of 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. The compound's trifluoroethyl and amino groups enhance its binding affinity to these targets, potentially modulating their activity.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

-

Anti-inflammatory Activity :

- In vitro studies demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting strong anti-inflammatory potential.

- Comparative analysis showed that 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide exhibited up to 85% TNF-α inhibition at concentrations similar to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Properties :

- Cytotoxicity :

Case Study 1: Anti-inflammatory Efficacy

A study conducted on carrageenan-induced edema in rats evaluated the anti-inflammatory effects of this compound. Results showed a dose-dependent reduction in paw swelling, with significant efficacy observed at higher concentrations (up to 78% reduction) compared to control groups treated with ibuprofen .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Mycobacterium tuberculosis strains. Results indicated a substantial inhibition rate (over 90%) at low concentrations (6.25 µg/mL), outperforming standard treatments like rifampicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.